molecular formula C15H21N3O4 B13910460 6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid

6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid

Cat. No.: B13910460
M. Wt: 307.34 g/mol
InChI Key: CGPUDWHZCMFNJG-UHFFFAOYSA-N
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Description

6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C15H21N3O4 It is a derivative of pyridinecarboxylic acid and contains a piperazine ring substituted with a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Coupling with Pyridinecarboxylic Acid: The final step involves coupling the tert-butoxycarbonyl-protected piperazine with pyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active piperazine derivative, which can then interact with its target.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

    4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Contains a benzoic acid moiety instead of a pyridine ring.

    6-[4-(tert-Butoxycarbonyl)-piperazin-1-yl]-nicotinic acid: Similar structure but with a nicotinic acid moiety.

Uniqueness

6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the tert-butoxycarbonyl-protected piperazine. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-2-carboxylic acid

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-9-7-17(8-10-18)12-6-4-5-11(16-12)13(19)20/h4-6H,7-10H2,1-3H3,(H,19,20)

InChI Key

CGPUDWHZCMFNJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C(=O)O

Origin of Product

United States

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